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Compound of Interest

Compound Name: (2-Oxoazepan-1-yl)acetic acid

Cat. No.: B1308159

A comprehensive analysis of the spectroscopic data for (2-Oxoazepan-1-yl)acetic acid is
crucial for its identification, characterization, and application in research and development. This
guide provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for acquiring such spectra. While experimental data for this specific molecule is not
readily available in public databases, this document compiles predicted data based on
established spectroscopic principles and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (2-
Oxoazepan-1-yl)acetic acid.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming its molecular weight and elemental composition. The data
presented below is predicted for various adducts of (2-Oxoazepan-1-yl)acetic acid
(CsH13NOs, Molecular Weight: 171.19 g/mol ).
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Adduct Predicted m/z
[M+H]* 172.09682
[M+Na]* 194.07876
[M-H]~ 170.08226
+ 4 .
[M+NHa]* 189.12336
[M+K]* 210.05270
+H-H2 .
[M+H-H20]* 154.08680

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in the molecule. The following are expected chemical shifts for the protons in (2-Oxoazepan-1-
yl)acetic acid.

Expected Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)

-COOH 10-12 Singlet (br) 1H

N-CH2-COOH ~4.1 Singlet 2H

N-CH: (ring) ~3.4 Triplet 2H

C(=0)-CHz2 (ring) ~2.5 Triplet 2H

Ring CH:z 1.6-1.8 Multiplet 6H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

13C NMR spectroscopy identifies the different carbon environments within the molecule.
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Carbon Assignment

Expected Chemical Shift (6, ppm)

C=0 (Carboxylic Acid) 170-180
C=0 (Amide/Lactam) 170-175
N-CH2-COOH 45-55
N-CHz2 (ring) 40-50
C(=0)-CHz2 (ring) 35-45
Ring CH:2 20-35

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected Absorption

Functional Group Description
Range (cm™?)

O-H (Carboxylic Acid) 2500-3300 Broad

C-H (sp3) 2850-3000 Medium to Strong

C=0 (Carboxylic Acid) 1700-1725 Strong

C=0 (Amide/Lactam) 1640-1680 Strong

C-N Stretch 1200-1350 Medium

C-O Stretch 1210-1320 Medium to Strong

Detailed Methodologies

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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» Sample Preparation: Dissolve 5-10 mg of (2-Oxoazepan-1-yl)acetic acid in approximately
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds, or D20).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts.

o Data Acquisition: Transfer the solution to an NMR tube. Acquire *H and *3C NMR spectra on
a spectrometer operating at a frequency of 300 MHz or higher. For 3C NMR, a sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid
sample directly on the ATR crystal.

e Background Spectrum: Record a background spectrum of the empty sample holder (or KBr
pellet without the sample).

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or water.

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI), which is suitable for polar molecules.

o Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
Data is typically acquired in both positive and negative ion modes to observe different
adducts.
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« Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and any significant fragment ions.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
General Workflow for Spectroscopic Analysis
Sample Handling
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical

compound.
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 To cite this document: BenchChem. [Spectroscopic data of (2-Oxoazepan-1-yl)acetic acid
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308159#spectroscopic-data-of-2-oxoazepan-1-yl-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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